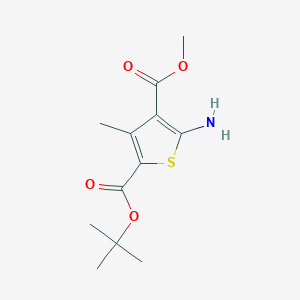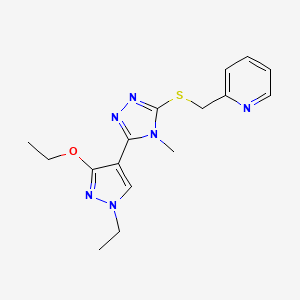
2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic organic compound notable for its structure, which includes both pyrazole and triazole rings. This structure is significant due to the distinct physicochemical properties conferred by these rings, such as enhanced stability and potential bioactivity. Compounds with such structures often find applications in medicinal chemistry as potential pharmacophores or in agriculture as active ingredients in pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves a multi-step process:
Preparation of the Pyrazole Ring: : Start with the ethylation of hydrazine derivatives to form the 1-ethyl-3-ethoxy-1H-pyrazole.
Formation of the Triazole Ring: : React the pyrazole derivative with an appropriate thio reagent to introduce the 4-methyl-1,2,4-triazole moiety.
Coupling with Pyridine: : The final step involves a thiomethylation reaction with a pyridine derivative to complete the synthesis.
Industrial Production Methods: : Industrial-scale production often employs catalytic processes to improve yield and reduce reaction times. The choice of solvent, temperature control, and purification methods are crucial for maintaining the quality and consistency of the final product. Typical industrial reactors would be used to facilitate the reactions under controlled conditions to optimize the throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Hydrogenation of the triazole or pyrazole rings can be achieved under catalytic conditions.
Common Reagents and Conditions
Oxidation: : Typically performed using peroxides or oxone under mild conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Hydrogenated pyrazole or triazole derivatives.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: : Used as ligands or intermediates in catalytic reactions due to its complex heterocyclic structure.
Biology
Pharmacology: : Investigated for potential as a lead compound in drug discovery, particularly for anti-inflammatory or antimicrobial properties.
Medicine
Therapeutics: : Potential for developing new drugs targeting specific enzymes or receptors due to the presence of the triazole moiety.
Industry
Agriculture: : Explored as an active ingredient in pesticides due to its potential bioactivity against pests and pathogens.
Mechanism of Action
The compound is believed to interact with biological targets via its triazole and pyrazole rings, which can form hydrogen bonds, coordinate with metal ions, or engage in pi-stacking interactions. These interactions enable the compound to modulate the activity of enzymes or receptors in biological systems.
Molecular Targets and Pathways: : Typically, such compounds target enzymes like kinases or phosphatases, or receptor proteins, influencing signaling pathways related to inflammation, cell proliferation, or microbial viability.
Comparison with Similar Compounds
Comparison with Other Compounds
Similar Compounds: : Other heterocyclic compounds such as 1,2,4-triazole and pyrazole derivatives .
Uniqueness: : The combination of both pyrazole and triazole rings in a single molecule provides a unique scaffold that enhances its chemical and biological properties compared to compounds with only one of these rings.
List of Similar Compounds
1,2,4-Triazole
3-Ethyl-4-methyl-1,2,4-triazole
1-Ethyl-3-ethoxy-1H-pyrazole
This article provides a thorough exploration of 2-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine , detailing its preparation, reactions, applications, mechanism of action, and comparisons with similar compounds.
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-4-22-10-13(15(20-22)23-5-2)14-18-19-16(21(14)3)24-11-12-8-6-7-9-17-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOKQBMKXISBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
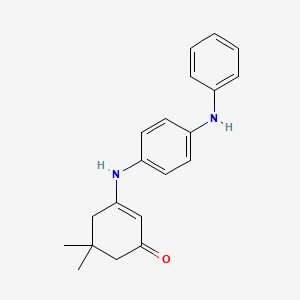
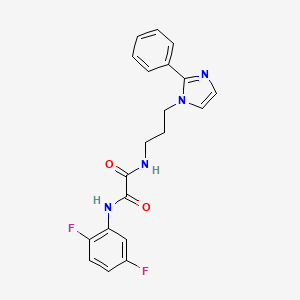
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2960623.png)
![Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2960628.png)
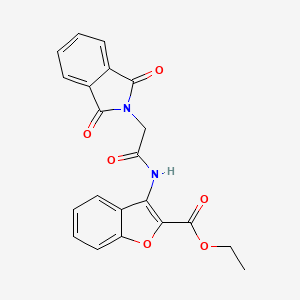
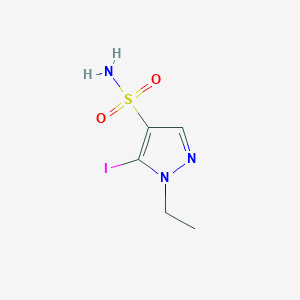
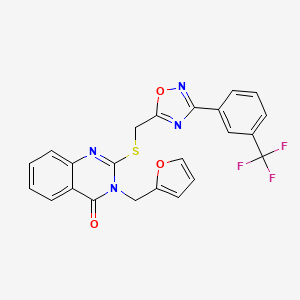
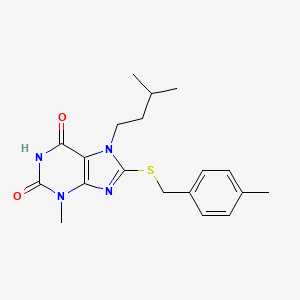
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2960634.png)
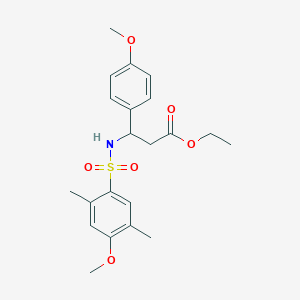
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2960637.png)
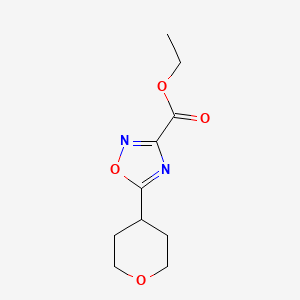
![1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2960639.png)
